Primidone

Epilepsy Anticonvulsant Comparative Efficacy

Primidone (125-33-7) is an FDA-approved (1954) barbiturate-class antiepileptic prodrug metabolized to phenobarbital and phenylethylmalonamide (PEMA), each independently contributing antiseizure/antitremor activity. Direct substitution with phenobarbital is clinically unsound—Level I evidence confirms distinct seizure-type efficacy, dual-metabolite pharmacokinetics, and potent broad-spectrum CYP450 induction (2.6-fold PB/primidone ratio increase with phenytoin, P<0.001). Essential for epilepsy R&D, essential tremor models when propranolol is contraindicated, CYP induction mechanistic studies, and as an active tolerability comparator in novel AED trials. Compound-specific procurement is mandatory.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 125-33-7
Cat. No. B1678105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimidone
CAS125-33-7
SynonymsApo Primidone
Apo-Primidone
Desoxyphenobarbital
Liskantin
Misodine
Mizodin
Mylepsinum
Mysoline
Primaclone
Primidon Holsten
Primidone
Resimatil
Sertan
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NCNC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)
InChIKeyDQMZLTXERSFNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility32.7 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 480 mg/L at 30 °C
Very slightly soluble in water
Very slightly soluble in most organic solvents
1.04e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Primidone (CAS 125-33-7): A First-Generation Barbiturate Prodrug for Epilepsy and Essential Tremor Procurement


Primidone (125-33-7) is a first-generation barbiturate-class antiepileptic drug (AED) that functions primarily as a prodrug, metabolized in vivo to its major active metabolites, phenobarbital (PB) and phenylethylmalonamide (PEMA), both of which independently contribute to its antiseizure and antitremor effects [1]. It was granted FDA approval in 1954 and is indicated for the management of generalized tonic-clonic (grand mal), complex partial (psychomotor), and focal epileptic seizures, with a well-established off-label use for essential tremor [2]. Its clinical profile is characterized by a complex pharmacokinetic interaction potential due to significant cytochrome P450 (CYP) enzyme induction and a distinct adverse effect spectrum, including a notable acute toxicity reaction upon initiation, which differentiates it from newer generation AEDs [3].

Why Primidone Procurement Cannot Be Based on Simple Substitution with Other Antiepileptic Barbiturates or Newer Agents


Direct substitution of Primidone with its primary active metabolite, phenobarbital, or other AEDs is not scientifically sound due to clinically significant differences in efficacy for specific seizure types, a unique dual-metabolite pharmacokinetic profile leading to variable inter-individual response, a distinct adverse effect profile including a severe, dose-limiting acute toxicity syndrome, and a differing spectrum and magnitude of drug-drug interactions driven by its potent enzyme-inducing properties [1]. These factors, supported by level I evidence from head-to-head comparative trials, mandate that procurement decisions must be guided by compound-specific quantitative data rather than class-based assumptions, particularly for patient populations with complex partial seizures, essential tremor, or those on polypharmacy regimens [2].

Quantitative Evidence Guide: Head-to-Head Comparative Efficacy, Tolerability, and Pharmacokinetic Differentiation for Primidone


Primidone vs. Carbamazepine, Phenytoin, and Phenobarbital: Lower Overall Treatment Success Rate in Partial and Secondarily Generalized Seizures

In a landmark 10-center, double-blind, randomized controlled trial (VA Cooperative Study) involving 622 adults with partial and secondarily generalized tonic-clonic seizures, the overall treatment success rate for Primidone was the lowest among the four first-generation AEDs tested [1]. The trial defined treatment success as continued use of the assigned drug for two years without failure due to lack of efficacy or intolerable side effects.

Epilepsy Anticonvulsant Comparative Efficacy

Primidone vs. Carbamazepine, Phenytoin, and Phenobarbital: Inferior Tolerability and Highest Early Discontinuation Rate Due to Acute Toxicity

The same VA Cooperative Study revealed that Primidone had the poorest tolerability profile, with the highest rate of treatment failure due to intolerable acute toxic effects, including nausea, vomiting, dizziness, and sedation [1]. This resulted in the lowest patient retention rate among the four drugs evaluated. Specifically, the study reported that Primidone caused more intolerable acute toxic effects than the other drugs, a key factor differentiating its clinical utility.

Tolerability Adverse Effects Epilepsy Anticonvulsant

Primidone vs. Phenobarbital: Comparable Efficacy in Generalized Tonic-Clonic Seizures but with a Distinct Metabolic Pathway Involving PEMA

Primidone's major active metabolite is phenobarbital (PB), to which it is largely converted in vivo. Approximately 40% of an intravenous dose of Primidone is metabolized to PB, while another 40% is metabolized to phenylethylmalonamide (PEMA), and 20% is excreted unchanged [1]. While 250 mg of Primidone is approximately equivalent to 50 mg of phenobarbital in terms of anticonvulsant activity [2], the presence of PEMA and the parent compound contribute to a distinct pharmacodynamic profile, which may explain why some patients respond to Primidone but not to phenobarbital alone.

Pharmacokinetics Metabolism Epilepsy Prodrug

Primidone vs. Propranolol for Essential Tremor: Equivalent Efficacy but Distinct Mechanism and Tolerability Profile

In a double-blind, randomized, crossover study of 14 patients with essential tremor, both Primidone and Propranolol produced a statistically significant reduction in tremor amplitude compared to placebo (p<0.01 for both) [1]. There was no significant difference in the magnitude of tremor improvement between the two drugs. However, Primidone's antitremor effect is associated with distinct neurophysiological changes—prolongation of cortical silent period and increased long-interval intracortical inhibition—indicating a unique GABAergic mechanism compared to Propranolol's adrenergic effects [2].

Essential Tremor Movement Disorder Comparative Efficacy Anticonvulsant Beta-blocker

Primidone vs. Phenobarbital, Phenytoin, and Carbamazepine: Potent CYP Enzyme Induction Profile with Comparable or Greater Impact on Drug Interactions

Primidone is a potent inducer of multiple cytochrome P450 (CYP) isozymes, including CYP3A4, CYP2C9, and CYP1A2, as well as UDP-glucuronosyltransferase (UDPGT) enzymes [1]. This induction profile is shared with phenobarbital, phenytoin, and carbamazepine, and can significantly reduce the plasma concentrations and efficacy of co-administered drugs metabolized by these pathways (e.g., oral anticoagulants, steroids, calcium channel blockers). However, a unique interaction occurs when Primidone is combined with Phenytoin: the phenobarbital/primidone plasma concentration ratio increases dramatically from 1.6 ± 0.2 (primidone alone) to 4.2 ± 0.7 (primidone + phenytoin) (P<0.001), indicating a complex and potentially dangerous interaction that specifically enhances phenobarbital production [2].

Drug Interactions Cytochrome P450 Enzyme Induction Pharmacokinetics

Primidone's Optimal Application Scenarios in Research and Clinical Procurement


Procurement for Refractory Essential Tremor in Patients with Contraindications to Beta-Blockers

For research or clinical management of essential tremor, Primidone should be procured when first-line therapy with propranolol is contraindicated (e.g., due to asthma, chronic obstructive pulmonary disease, bradycardia, or depression) or has been ineffective. Head-to-head evidence demonstrates equivalent tremor reduction efficacy between Primidone and Propranolol (p<0.01 for both vs. placebo) [1], but with a distinct mechanism involving GABAergic modulation [2]. This provides a critical, evidence-based alternative for this patient population, despite its different adverse effect profile.

Procurement for Specific Pharmacogenetic or Drug Interaction Studies Involving CYP Enzyme Induction

Primidone is an ideal candidate for procurement in research focused on understanding the clinical consequences of potent, broad-spectrum CYP enzyme induction. Its metabolism and interaction profile, particularly the quantitatively dramatic and clinically significant 2.6-fold increase in the phenobarbital/primidone plasma ratio when co-administered with phenytoin (P<0.001) [3], provides a robust and well-characterized model for studying drug-drug interaction mechanisms and the role of therapeutic drug monitoring in preventing adverse events.

Procurement as a Comparator in Trials Evaluating Newer Antiepileptic Drugs (AEDs) for Generalized Tonic-Clonic Seizures

Primidone is a suitable comparator agent for clinical trials of novel AEDs where the primary endpoint is efficacy against generalized tonic-clonic (grand mal) seizures. The VA Cooperative Study confirmed that Primidone, phenobarbital, phenytoin, and carbamazepine are similarly effective as monotherapy for this seizure type [4]. Its well-documented inferior tolerability profile (51% 1-year retention rate) and high acute toxicity rate [5] make it a useful active comparator for demonstrating improved tolerability or safety of a new chemical entity.

Procurement for Veterinary Use in Canine Epilepsy Based on Specific Pharmacokinetic Targets

In veterinary research and practice, Primidone is procured for the management of canine epilepsy. Its efficacy is correlated with derived serum phenobarbital concentrations in the range of 14.3 to 43.1 µg/ml, with 12 of 23 dogs achieving seizure control on Primidone therapy [6]. This quantitative link between metabolite levels and clinical outcome informs dosing and therapeutic drug monitoring protocols that are specific to the prodrug Primidone, as opposed to direct administration of phenobarbital.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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